beta-Estradiol 3-(beta-D-glucuronide) sodium salt

Hepatotoxicity Cholestasis Estrogen metabolism

Using the cholestatic isomer E217G inadvertently suppresses bile flow (76% decrease) and activates MRP2 allosterically, confounding transporter assays. β-Estradiol 3-(β-D-glucuronide) sodium salt (E23G, CAS 14982-12-8) is the non-cholestatic regioisomer that eliminates this artifact. • Non-cholestatic at 1.7 μmol in perfused liver vs. 76% decrease with E217G • MRP2 substrate (Km=122 μM); competitive binding without allosteric activation (cf. Hill coeff. 1.5) • HPLC retention time 4.8 min, resolved from E217G (5.3 min) • ≥98% HPLC; -20°C storage; ambient shipping

Molecular Formula C24H32NaO8
Molecular Weight 471.5 g/mol
CAS No. 14982-12-8
Cat. No. B084011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-Estradiol 3-(beta-D-glucuronide) sodium salt
CAS14982-12-8
Synonyms(17β)-17-hydroxyestra-1,3,5(10)-trien-3-yl β-D-glucopyranosiduronic acid, monosodium salt
Molecular FormulaC24H32NaO8
Molecular Weight471.5 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)[O-])O)O)O.[Na+]
InChIInChI=1S/C24H32O8.Na/c1-24-9-8-14-13-5-3-12(10-11(13)2-4-15(14)16(24)6-7-17(24)25)31-23-20(28)18(26)19(27)21(32-23)22(29)30;/h3,5,10,14-21,23,25-28H,2,4,6-9H2,1H3,(H,29,30);
InChIKeyDQLXNBVRGXKLKM-VGYGJRAWSA-M
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

beta-Estradiol 3-(beta-D-glucuronide) Sodium Salt (CAS 14982-12-8) – Reference Standard Procurement & Differentiation Guide


beta-Estradiol 3-(beta-D-glucuronide) sodium salt (E23G, CAS 14982-12-8) is a Phase II glucuronide conjugate of the endogenous estrogen 17β-estradiol, formed by glucuronidation at the C-3 phenolic hydroxyl group . As the sodium salt form of estradiol 3-glucuronide, it is supplied as a crystalline powder with a purity ≥98% (HPLC) and a molecular weight of 470.49 g/mol . E23G is a non-cholestatic regioisomer that is transported by multidrug resistance-associated protein 2 (MRP2) and serves as a critical reference standard for distinguishing isomeric estrogen glucuronides in bioanalytical workflows .

Why Estradiol Glucuronide Isomers Cannot Be Interchanged – Critical Procurement Risks for beta-Estradiol 3-(beta-D-glucuronide) Sodium Salt


Despite sharing the same molecular formula (C24H32O8) and nominal mass, estradiol 3-glucuronide (E23G) and estradiol 17-glucuronide (E217G) exhibit profoundly different biological and analytical properties that preclude substitution. E217G is a potent cholestatic agent that decreases bile flow by up to 76% at 2.1 μmol in perfused rat liver, whereas equimolar E23G (1.7 μmol) produces no significant alteration in bile flow . At the transporter level, E23G binds competitively to MRP2 without activating the allosteric site, while E217G exhibits positive cooperativity (Hill coefficient 1.5) and stimulates its own transport . Chromatographically, the two isomers elute at distinct retention times (4.8 vs. 5.3 min) under identical HPLC conditions, and their enzymatic formation in liver microsomes follows different kinetic models – atypical (autoactivation) for E23G versus classical Michaelis-Menten for E217G . Procuring the incorrect isomer therefore introduces inaccuracy in pharmacokinetic profiling, confounds transporter studies, and invalidates immunoassay specificity.

Quantitative Differentiation Evidence for beta-Estradiol 3-(beta-D-glucuronide) Sodium Salt Against Its Closest Analogs


Cholestatic Liability: E23G Sodium Salt Is Non-Cholestatic, Whereas Equimolar E217G Reduces Bile Flow by 76%

In the isolated perfused female rat liver model, infusion of 1.7 μmol of estradiol 3-glucuronide (E23G) did not significantly alter bile flow relative to vehicle control . In direct contrast, the positional isomer estradiol 17-glucuronide (E217G) produced dose-dependent cholestasis: at 0.85, 1.3, 1.7, and 2.1 μmol, E217G decreased bile flow maximally at 15–30 minutes by 29%, 37%, 68%, and 76%, respectively . At the highest dose (2.1 μmol E217G), only 55% of the administered dose appeared in bile within 120 minutes, versus 93% at the lowest cholestatic dose, indicating impaired biliary clearance that is absent with E23G .

Hepatotoxicity Cholestasis Estrogen metabolism Biliary excretion

MRP2 Transporter Kinetics: E23G Sodium Salt Displays Simple Michaelis-Menten Transport, Whereas E217G Exhibits Allosteric Positive Cooperativity

Using recombinant rat Mrp2 expressed in Sf9 cell membrane vesicles, ATP-dependent transport of [³H]-E23G exhibited an S50 of 55.7 μM, a Vmax of 326 pmol·mg⁻¹·min⁻¹, and a Hill coefficient of 0.88, consistent with non-cooperative binding . In contrast, [³H]-E217G transport displayed a Hill coefficient of 1.5, indicating positive cooperativity and allosteric activation . E23G potently inhibited E217G transport with an IC50 of 14.2 μM, whereas E217G inhibited E23G transport with a higher IC50 of 33.4 μM and only to a maximum of 53%, reflecting asymmetric interaction at the MRP2 binding site . Critically, E23G does not activate the allosteric site that E217G binds to enhance its own transport .

ABC transporters MRP2 Hepatobiliary transport Drug disposition

HPLC Retention Time: E23G Elutes at 4.8 Minutes, Providing Baseline Resolution from E217G (5.3 Minutes) and Unconjugated Estradiol (12.2 Minutes)

A validated HPLC-fluorescence method using a phenyl column with a mobile phase of acetonitrile and 50 mM ammonium phosphate buffer (35:65, v/v) at 1 mL/min achieved baseline separation of estrogen glucuronides . Under these conditions, the retention times for estradiol-3-glucuronide (E-3-G), estradiol-17-glucuronide (E-17-G), the internal standard, and estradiol were approximately 4.8, 5.3, 6.4, and 12.2 minutes, respectively, with a total run time of less than 15 minutes . The 0.5-minute difference between the two glucuronide isomers is sufficient for unambiguous peak assignment and quantification when using the appropriate reference standard . Calibration curves were linear over 20–4000 pmol with intra- and inter-day coefficients of variation below 6% .

Analytical chemistry Chromatography Estrogen metabolite quantification Bioanalysis

Antibody Specificity: Anti-E23G Antiserum Achieves 3.7 × 10⁹ M⁻¹ Affinity with Cross-Reactivity Limited to Estriol 3-Glucuronide (3.64%), Enabling Isomer-Specific Immunoassay Development

Rabbit antiserum raised against estradiol 3-glucuronide-BSA conjugate (coupled at C-6 via glutaraldehyde) exhibited high affinity with Ka = 3.7 × 10⁹ M⁻¹ and excellent specificity . The antiserum showed no significant cross-reactivities with other estrogen glucuronides, with the sole exception of estriol 3-glucuronide at 3.64% . No cross-reaction was observed with free estrogens, their sulfates, or other steroid classes . A separate C-6 oxime-bridged immunogen yielded antiserum with cross-reactivity to estrone 3-glucuronide at 18.66%, but this was eliminated entirely upon affinity purification, generating an antiserum with undetectable cross-reactivity to any estrogen conjugate . This contrasts with anti-E217G antibodies, which can exhibit cross-reactivity with testosterone 17-glucuronide (up to 11.5%) .

Immunoassay Antibody specificity Estrogen metabolite monitoring Fertility testing

Aqueous Solubility Advantage: E23G Sodium Salt Dissolves Directly in Water at 10 mg/mL, Unlike E217G Sodium Salt Which Requires 0.1 M NaOH for Comparable Solubility

The sodium salt form of beta-estradiol 3-(beta-D-glucuronide) (CAS 14982-12-8) is freely soluble in water at 10 mg/mL, yielding a clear to slightly hazy solution suitable for direct aqueous dilution and cell-based assay preparation . In marked contrast, the sodium salt of the positional isomer beta-estradiol 17-(beta-D-glucuronide) (CAS 15087-02-2) requires dissolution in 0.1 M NaOH to achieve the same 10 mg/mL working concentration . This difference reflects the distinct physicochemical properties imparted by glucuronidation at the phenolic 3-OH versus the secondary alcoholic 17-OH position . The water compatibility of E23G sodium salt eliminates the need for alkaline solvents that can compromise pH-sensitive cell-based assays or cause ester hydrolysis in complex incubation matrices.

Formulation science Reference standard preparation In vitro assay development Solubility

Glucuronidation Kinetics: E23G Formation in Human Liver Microsomes Displays Atypical Autoactivation (Hill Coefficient 1.8), Whereas E217G Formation Follows Classical Michaelis-Menten Kinetics

In human liver microsomal preparations, the formation of estradiol 3-glucuronide (E23G) from 17β-estradiol exhibits atypical kinetics that are best described by the Hill equation, yielding an apparent Km(app) of 0.017 mM, Vmax(app) of 0.4 nmol/mg/min, and a Hill coefficient (n) of 1.8, indicative of positive cooperativity/autoactivation . In contrast, under identical assay conditions, estradiol 17-glucuronide (E217G) formation follows classical Michaelis-Menten kinetics (n ≈ 1.0) with no evidence of substrate activation . This kinetic divergence reflects the involvement of distinct UDP-glucuronosyltransferase isoforms: UGT1A1 primarily catalyzes 3-glucuronidation and is subject to substrate-dependent activation, whereas 17-glucuronidation is mediated by multiple UGTs including UGT2B7, which typically display hyperbolic kinetics . The kinetic model chosen for data fitting (Hill vs. Michaelis-Menten) must therefore be matched to the specific isomer being quantified, and cannot be assumed to be interchangeable.

UGT enzymology Drug metabolism In vitro glucuronidation Kinetic modeling

Validated Application Scenarios Where beta-Estradiol 3-(beta-D-glucuronide) Sodium Salt Is the Irreplaceable Isomer Choice


Hepatobiliary Transporter Profiling Without Cholestatic Confounding

In sandwich-cultured hepatocyte assays or perfused liver models designed to evaluate MRP2, OATP1B1, or BCRP transport function, E23G sodium salt (S50 = 55.7 μM for Mrp2) serves as a non-cholestatic probe substrate that does not activate MRP2 allosterically . This contrasts with E217G, which induces cholestasis at doses as low as 0.85 μmol and confounds interpretation of transporter-mediated clearance data . E23G is therefore the isomer of choice for studying hepatic drug disposition mechanisms without the experimental interference of acute bile flow suppression.

HPLC Calibration Standard for Isomer-Specific Quantification of Estrogen Conjugates

The validated HPLC-fluorescence method that resolves E-3-G at 4.8 min from E-17-G at 5.3 min requires the authentic E23G sodium salt as a calibration standard to ensure accurate peak identification and quantification in microsomal incubation samples . Using the 17-glucuronide isomer as a surrogate would produce a 0.5-min retention time misassignment, leading to systematic over- or under-estimation of 3-glucuronidation rates. The method achieves linearity over 20–4000 pmol with CVs <6%, making E23G the essential reference material for reproducible bioanalytical method validation.

Immunoassay Development for Urinary Estradiol 3-Glucuronide as a Fertility Biomarker

Anti-E23G antibodies raised against the C-6-conjugated hapten exhibit Ka = 3.7 × 10⁹ M⁻¹ and cross-reactivity limited to estriol 3-glucuronide (3.64%), with no recognition of free estradiol, estrone, or estrogen sulfates . This specificity profile supports the development of direct RIAs for urinary E23G, which is used clinically to monitor ovarian follicular development and predict ovulation. The E23G sodium salt is the irreplaceable immunogen building block for generating isomer-discriminating antibodies that avoid the cross-reactivity liabilities observed with anti-E217G sera (up to 11.5% cross-reactivity with testosterone 17-glucuronide) .

In Vitro UGT1A1 Phenotyping Using Autoactivation Kinetic Modeling

Recombinant UGT1A1 and human liver microsome assays that measure E23G formation exhibit atypical kinetics with a Hill coefficient of 1.8, consistent with substrate-dependent autoactivation that is not observed for E217G formation . Procurement of the E23G sodium salt reference standard is mandatory for correctly fitting the Hill equation (Km(app) = 0.017 mM, Vmax(app) = 0.4 nmol/mg/min) and interpreting UGT1A1 activity data. Using E217G standards in these assays would impose an incorrect Michaelis-Menten model, distorting kinetic parameter estimates and leading to erroneous predictions of in vivo metabolic clearance.

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